Benzoic acid, 2-amino-4-formyl-
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Overview
Description
Benzoic acid, 2-amino-4-formyl- is an aromatic compound with the molecular formula C8H7NO3 It is characterized by the presence of an amino group (-NH2) at the second position and a formyl group (-CHO) at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-4-formyl- can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with formylating agents under controlled conditions. For instance, the reaction can be carried out using formic acid and acetic anhydride as reagents, with the reaction mixture being heated to facilitate the formylation process .
Industrial Production Methods
Industrial production of benzoic acid, 2-amino-4-formyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-4-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 2-Amino-4-carboxybenzoic acid.
Reduction: 2-Amino-4-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 2-amino-4-formyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-4-formyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-formyl-: Similar structure but lacks the amino group.
Benzoic acid, 4-formyl-: Similar structure but the formyl group is at the fourth position without the amino group.
Anthranilic acid (2-aminobenzoic acid): Similar structure but lacks the formyl group.
Uniqueness
Benzoic acid, 2-amino-4-formyl- is unique due to the presence of both amino and formyl groups on the benzoic acid ring.
Properties
CAS No. |
27867-48-7 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-amino-4-formylbenzoic acid |
InChI |
InChI=1S/C8H7NO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,9H2,(H,11,12) |
InChI Key |
HWSBUZYDPVUPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)C(=O)O |
Origin of Product |
United States |
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